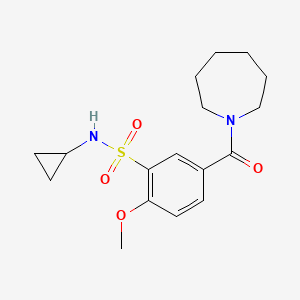
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and physiological effects:
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17 in both animal models and human clinical trials. It also reduces the number of activated T cells and B cells in the blood and lymphoid tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide is its high selectivity for JAK3, which reduces the risk of off-target effects. However, it also has a relatively short half-life in the body, which may limit its effectiveness in chronic diseases. In addition, its use may be associated with an increased risk of infections due to its effects on the immune system.
Direcciones Futuras
1. Combination therapy: 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may be used in combination with other immunosuppressive drugs to achieve better efficacy and reduce the risk of side effects.
2. New indications: 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may be investigated for its potential use in other autoimmune diseases such as multiple sclerosis and lupus.
3. Biomarker discovery: The identification of biomarkers that predict response to 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may help to personalize treatment and improve patient outcomes.
4. Alternative dosing regimens: New dosing regimens, such as sustained-release formulations or subcutaneous injections, may be developed to improve the pharmacokinetics of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide.
5. Safety monitoring: Long-term safety studies may be conducted to evaluate the risk of infections and other adverse events associated with 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide use.
Métodos De Síntesis
The synthesis of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide involves several steps, starting with the reaction of 2-methoxybenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-2-methoxybenzenesulfonamide. This intermediate is then reacted with 6-bromo-1-hexanol to form the azepane ring, followed by reaction with phosgene to form the carbonyl group. The final product is obtained by reaction with sodium hydroxide to remove the protecting group on the sulfonyl chloride.
Aplicaciones Científicas De Investigación
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and slowing disease progression in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-9-6-13(17(20)19-10-4-2-3-5-11-19)12-16(15)24(21,22)18-14-7-8-14/h6,9,12,14,18H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMMYBOORICKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
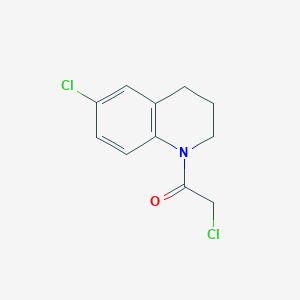
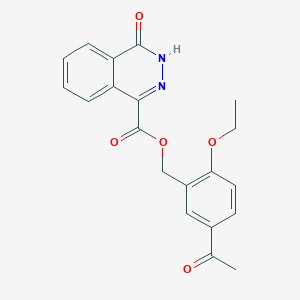
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
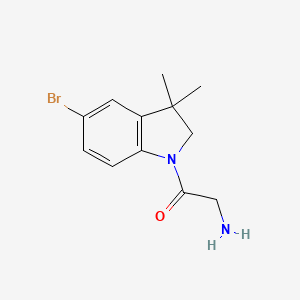
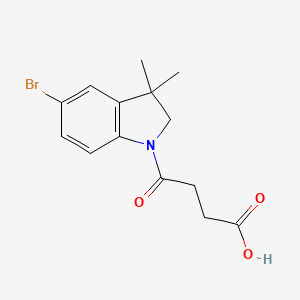
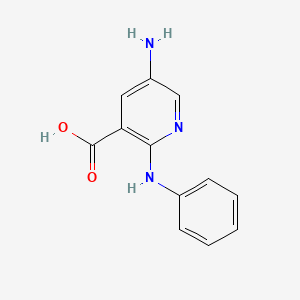
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)


